molecular formula C6H3FN2 B1304972 3-Cyano-2-fluoropyridine CAS No. 3939-13-7

3-Cyano-2-fluoropyridine

Cat. No. B1304972
CAS RN: 3939-13-7
M. Wt: 122.1 g/mol
InChI Key: USIDQCCXMGJOJM-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoropyridine, also known as 2-Cyano-3-fluoropyridine, is a chemical compound with the empirical formula C6H3FN2 . It has a molecular weight of 122.10 .


Synthesis Analysis

The synthesis of 3-cyano-2-fluoropyridines can be achieved via nucleophilic substitution of a leaving group in the 2-position with KF or Bu4NF in polar aprotic solvents such as DMF and DMSO . Ionic tetrahydrothiophenium fragment is the most effective leaving group .


Molecular Structure Analysis

The molecular structure of 3-Cyano-2-fluoropyridine consists of a pyridine ring with a cyano group (-CN) attached to the 3rd position and a fluorine atom attached to the 2nd position .


Chemical Reactions Analysis

The chemical reactions involving 3-Cyano-2-fluoropyridine primarily involve nucleophilic substitution reactions . The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano and fluoro substituents .


Physical And Chemical Properties Analysis

3-Cyano-2-fluoropyridine appears as white to dark green crystals . It has a melting point of 27-32 °C . The compound has a density of 1.24±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis

3-Cyano-2-fluoropyridine is used in organic synthesis . It is a part of the Thermo Scientific Chemicals brand product portfolio . It is a colorless to white crystalline powder or clear liquid as melt .

Synthesis of Fluorinated Pyridines

3-Cyano-2-fluoropyridine plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Synthesis of Herbicides and Insecticides

3-Cyano-2-fluoropyridine has been used as a starting material for the synthesis of some herbicides and insecticides .

Synthesis of Radiobiology Compounds

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

Synthesis of Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Synthesis of Pharmaceutical Drugs

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Mechanism of Action

The mechanism of action of 3-Cyano-2-fluoropyridine in chemical reactions often involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring .

Safety and Hazards

3-Cyano-2-fluoropyridine is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including chemical impermeable gloves and eye/face protection, is advised .

Future Directions

Fluoropyridines, including 3-Cyano-2-fluoropyridine, have been the subject of increasing interest due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including the development of new agricultural products, organic semiconductors, and pharmaceuticals .

properties

IUPAC Name

2-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIDQCCXMGJOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382539
Record name 3-Cyano-2-fluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2-fluoropyridine

CAS RN

3939-13-7
Record name 2-Fluoro-3-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-fluoropyridine
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Record name 3-Cyano-2-fluoropyridine
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Synthesis routes and methods

Procedure details

Add resin bound triphenylphosphine (4.0 g, 12.0 mmol) to a solution of 2-fluoro-nicotinamide (0.6 g, 4.3 mmol) in dichloroethane (20.0 mL) and carbon tetrachloride (20.0 mL). Reflux for 18 hours, cool to RT, filter, and concentrate the filtrate under vacuum. Purify by flash column on silica gel eluting with 10-60% EtOAc in hexanes to give the title compound (0.34 g, 64%). MS (ES) 123.1 (M+1)+. 1H NMR (400 MHz, CHCl3) δ 8.46 (m, 1H), 8.09 (m, 1H), 7.37 (m, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do we know about the structure of 3-cyano-2-fluoropyridine?

A: While specific data like molecular weight is absent from the provided research, we can infer some structural information. The name itself tells us the molecule is a pyridine ring with a fluorine atom at the 2 position and a cyano group (-CN) at the 3 position. Research by Thiyagarajan et al. [] explores the spectroscopic characteristics of this compound using FTIR, FT-Raman, and UV-Vis techniques. They also conducted NMR and NBO analysis, providing valuable insights into its electronic structure.

Q2: Are there any computational studies on 3-cyano-2-fluoropyridine?

A: Yes, Thiyagarajan et al. [] performed molecular docking studies on 3-cyano-2-fluoropyridine. While the specific target protein is not mentioned in the abstract, this suggests the compound's potential biological activity is being investigated.

Q3: How is 3-cyano-2-fluoropyridine synthesized?

A: The paper by Gales et al. [] focuses specifically on the synthesis of 3-cyano-2-fluoropyridines. While details of the synthetic route are not provided in the abstract, this publication likely contains valuable information on reaction conditions and potential synthetic challenges.

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